5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde
Description
5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted at the 5-position with a 4-methyl-1,4-diazepane moiety and a formyl group at the 2-position. This structure combines the electron-rich thiophene core with a seven-membered diazepane ring, which introduces steric bulk and polar character.
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-(4-methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2OS/c1-12-5-2-6-13(8-7-12)11-4-3-10(9-14)15-11/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
YRILWGHFGJSPRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 4-methyl-1,4-diazepane under specific conditions. The reaction may require a catalyst and specific solvents to achieve the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Biological Relevance : Diazepane-thiophene hybrids are understudied compared to methoxyphenyl or thiazole analogues, suggesting a gap in structure-activity relationship (SAR) studies.
Biological Activity
5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and the results from various studies.
The compound's molecular formula is with a molecular weight of 238.35 g/mol. It features a thiophene ring, which is known for its diverse biological activities, and a diazepane moiety that may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For instance, compounds similar to 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde have demonstrated cytotoxic effects against various cancer cell lines. A study utilizing high-throughput screening identified compounds with IC50 values indicating effective inhibition of cancer cell proliferation.
Table 1: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | A549 | 20 |
| 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde | MCF7 | TBD |
The mechanism by which thiophene derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression. The presence of the diazepane ring may enhance binding affinity to specific receptors or enzymes involved in tumor growth.
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiophene rings have been investigated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic processes.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde | Pseudomonas aeruginosa | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiophene derivatives, including 5-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde. The study utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer pathways. Results indicated that modifications to the thiophene structure significantly influenced biological activity.
Figure 1: Molecular Docking Results
Molecular Docking
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
